Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 617698-49-4
VCID: VC15570335
InChI: InChI=1S/C20H22N2O6S/c1-6-15-18(24)22-17(16(19(25)27-5)10(2)21-20(22)29-15)12-7-8-13(28-11(3)23)14(9-12)26-4/h7-9,15,17H,6H2,1-5H3
SMILES:
Molecular Formula: C20H22N2O6S
Molecular Weight: 418.5 g/mol

Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 617698-49-4

VCID: VC15570335

Molecular Formula: C20H22N2O6S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 617698-49-4

Description

Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of thiazolopyrimidine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. Its intricate structure, featuring a thiazole ring fused with a pyrimidine structure, is further substituted with functional groups such as an acetoxy group and a methoxy group, contributing to its pharmacological properties.

Synthesis of Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reagents used in its synthesis include acetic anhydride for acetoxylation and methyl iodide for methoxylation. Conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or ethanol), and reaction time are critical for optimizing yield and purity.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate starting materials that can be transformed into the desired thiazolopyrimidine structure.

  • Ring Formation: The formation of the thiazole and pyrimidine rings is crucial and may involve condensation reactions.

  • Functional Group Introduction: Introduction of the acetoxy and methoxy groups is achieved through specific reactions like acetylation and methylation.

Biological Activities and Potential Applications

Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is of interest due to its potential anti-inflammatory and anticancer properties. The compound's complex structure suggests diverse interactions at the molecular level, making it a subject of various synthetic and pharmacological studies.

Potential Therapeutic Areas

  • Anti-inflammatory Agents: The compound may exhibit anti-inflammatory activity, which could be beneficial in treating conditions involving inflammation.

  • Anticancer Agents: Its potential anticancer properties make it a candidate for further research in oncology.

Chemical Reactivity and Analytical Methods

The chemical reactivity of this compound can be attributed to the presence of various functional groups. Key reactions may include hydrolysis, esterification, and substitution reactions. Analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and ensure purity.

Analytical Techniques

TechniquePurpose
TLCMonitoring reaction progress and purity
HPLCQuantitative analysis and purification
NMRStructural confirmation

Comparison with Related Compounds

Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is distinct from other thiazolopyrimidine derivatives due to its specific substituents and resultant biological activities. For example:

  • Methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine: This compound lacks the acetoxy group, potentially altering its pharmacokinetic properties.

  • Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate: Exhibits enhanced anticancer properties due to the bromophenyl substitution.

CAS No. 617698-49-4
Product Name Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Molecular Formula C20H22N2O6S
Molecular Weight 418.5 g/mol
IUPAC Name methyl 5-(4-acetyloxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C20H22N2O6S/c1-6-15-18(24)22-17(16(19(25)27-5)10(2)21-20(22)29-15)12-7-8-13(28-11(3)23)14(9-12)26-4/h7-9,15,17H,6H2,1-5H3
Standard InChIKey KNWAKBGUWLXKFF-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OC(=O)C)OC
PubChem Compound 3153551
Last Modified Aug 09 2024

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